molecular formula C15H12N2O2 B11711290 1-[(phenylamino)methyl]-1H-indole-2,3-dione CAS No. 6532-20-3

1-[(phenylamino)methyl]-1H-indole-2,3-dione

Cat. No.: B11711290
CAS No.: 6532-20-3
M. Wt: 252.27 g/mol
InChI Key: NQCJNCLSTRTDQM-UHFFFAOYSA-N
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Description

1-[(phenylamino)methyl]-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(phenylamino)methyl]-1H-indole-2,3-dione typically involves the reaction of indole derivatives with phenylamine under specific conditions. One common method involves the use of a Mannich reaction, where indole is reacted with formaldehyde and phenylamine in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(phenylamino)methyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid catalysts for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indole-2,3-diol derivatives.

Scientific Research Applications

1-[(phenylamino)methyl]-1H-indole-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(phenylamino)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: Another indole derivative with similar structural features but different functional groups.

    Phenylamino-indole: A compound with a similar phenylamino group attached to the indole ring.

Uniqueness

1-[(phenylamino)methyl]-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6532-20-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(anilinomethyl)indole-2,3-dione

InChI

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)17(15(14)19)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2

InChI Key

NQCJNCLSTRTDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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